molecular formula C9H11BrO2S B6249445 4-(5-bromothiophen-2-yl)oxan-4-ol CAS No. 140618-92-4

4-(5-bromothiophen-2-yl)oxan-4-ol

Cat. No.: B6249445
CAS No.: 140618-92-4
M. Wt: 263.2
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Description

4-(5-Bromothiophen-2-yl)oxan-4-ol is a heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 5-bromothiophen-2-yl group and a hydroxyl group. Its molecular formula is C₉H₁₁BrO₂S, with a molecular weight of 263.15 g/mol . While its CAS number remains unspecified in available literature, PubChemLite records indicate 12 patents referencing this compound, suggesting industrial or pharmacological relevance .

Properties

CAS No.

140618-92-4

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of 4-(5-Bromothiophen-2-yl)oxan-4-ol: : The brominated thiophene is then reacted with tetrahydropyran-4-ol. This step involves a nucleophilic substitution reaction where the hydroxyl group of tetrahydropyran-4-ol attacks the brominated carbon of 5-bromothiophene, forming the desired compound.

Industrial Production Methods

Industrial production of 4-(5-bromothiophen-2-yl)oxan-4-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 4-(5-bromothiophen-2-yl)oxan-4-ol can undergo oxidation to form a ketone or aldehyde.

  • Reduction: : The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

  • Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Formation of 4-(5-bromothiophen-2-yl)oxan-4-one.

    Reduction: Formation of 4-(thiophen-2-yl)oxan-4-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(5-Bromothiophen-2-yl)oxan-4-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, 4-(5-bromothiophen-2-yl)oxan-4-ol can be used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene moiety is particularly useful in the development of conductive materials.

Mechanism of Action

The mechanism by which 4-(5-bromothiophen-2-yl)oxan-4-ol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazine Derivatives

Benzothiazine derivatives, such as 4-(Z)-(Bromomethylidene)-6-chloro-2-(substituted)-4H-3,1-benzothiazines , share structural motifs with the target compound, including bromine and sulfur-containing heterocycles. For example:

  • 4-(Z)-(Bromomethylidene)-6-chloro-2-(4-methylphenoxy)-4H-3,1-benzothiazine (mp: 173°C) exhibits a benzothiazine core with bromine and aryloxy substituents.

Functional Group and Reactivity Differences

  • Methyl 4-(5-bromothiophen-2-yl)-2-diazopent-4-enoate (): This diazo compound contains a bromothiophene group but replaces the oxane ring with an ester and diazo functionality. The diazo group enables cyclopropanation or carbene insertion, contrasting with the hydroxyl group in the target compound, which may favor nucleophilic reactions .
  • GAT154 (): A cyclopentaquinoline sulfonamide derivative with a bromothiophene substituent.

Structural Analogs with Oxane Moieties

  • 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (): Shares the oxan-4-ol scaffold but substitutes the bromothiophene with a methylpyrazole group. The pyrazole’s nitrogen atoms enable coordination chemistry, while the absence of bromine reduces molecular weight (182.22 g/mol ) and alters electronic properties .
  • 4-{[(5-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol (): Replaces the oxane ring with a cyclohexanol core. The amino linker introduces basicity, and the larger molecular weight (305.28 g/mol) may affect pharmacokinetic properties .

Data Table: Key Properties of 4-(5-Bromothiophen-2-yl)oxan-4-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
4-(5-Bromothiophen-2-yl)oxan-4-ol C₉H₁₁BrO₂S 263.15 Bromothiophene, oxane, hydroxyl Patent activity (12 patents)
4-(Z)-(Bromomethylidene)-6-chloro-2-(4-methylphenoxy)-4H-3,1-benzothiazine C₁₆H₁₁BrClNO₂S 400.69 Benzothiazine, bromine, aryloxy High mp (173°C), crystallinity
Methyl 4-(5-bromothiophen-2-yl)-2-diazopent-4-enoate C₁₀H₁₁BrN₂O₂S 311.18 Diazo, ester, bromothiophene Cyclopropanation precursor
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ 182.22 Oxane, methylpyrazole, hydroxyl Coordination chemistry applications
GAT154 (cyclopentaquinoline sulfonamide) C₁₇H₁₆BrN₂O₂S² 439.29 Fused cyclopentaquinoline, sulfonamide Biological activity (e.g., enzyme inhibition)

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